molecular formula C12H15N3O B8015647 3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine

3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B8015647
M. Wt: 217.27 g/mol
InChI Key: HCILRUZVKSDNEM-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole-based compound with a phenoxy substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C₁₂H₁₅N₃O, with a molar mass of 217.27 g/mol (calculated from structural data in ). Key suppliers provide it under CAS numbers 1429418-55-2 (free base) and 1431962-55-8 (hydrochloride salt) .

The structural uniqueness of this compound lies in the 2,5-dimethylphenoxy group, which introduces steric bulk and modulates electronic properties compared to simpler phenoxy or alkyl-substituted analogs.

Properties

IUPAC Name

3-(2,5-dimethylphenoxy)-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-4-5-9(2)11(6-8)16-12-10(13)7-15(3)14-12/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCILRUZVKSDNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=NN(C=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,5-dimethylphenol with appropriate reagents to introduce the pyrazole moiety. One common method involves the O-alkylation of 2,5-dimethylphenol followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Key Features/Applications Reference
3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine 2,5-dimethylphenoxy (3), methyl (1) C₁₂H₁₅N₃O Steric bulk from dimethylphenoxy; discontinued
1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine 2,5-dimethylphenyl (1), methyl (5) C₁₂H₁₅N₃ Lacks oxygen; higher lipophilicity
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 3,4-dimethoxybenzyl (1) C₁₅H₁₉N₃O₂ Enhanced electron-donating effects from methoxy groups
1-(4-Chloro-3-methylphenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-chloro-3-methylphenoxymethyl (1) C₁₃H₁₆ClN₃O Chlorine substituent increases reactivity
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) Fluorophenyl, p-tolyl, tert-butylphenol C₃₀H₃₂FN₃O₂ Bioactive analog with COX-2 inhibition potential

Key Differences and Implications

Electronic and Steric Effects
  • The 2,5-dimethylphenoxy group in the target compound provides moderate steric hindrance and electron-donating effects compared to the 4-chloro-3-methylphenoxymethyl group in , which introduces electron-withdrawing chlorine .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The oxygen in the phenoxy group may improve aqueous solubility compared to purely alkyl-substituted analogs (e.g., ).
  • Metabolic Stability: Methyl groups on the phenoxy ring (2,5-positions) could reduce oxidative metabolism compared to unsubstituted phenoxy analogs.

Biological Activity

3-(2,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine (CAS No. 1429418-55-2) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1429418-55-2

Synthesis

The synthesis of this compound typically involves a multi-step process. While specific synthesis routes are not detailed in the available literature, similar pyrazole derivatives often utilize reactions involving phenolic compounds and appropriate amines under controlled conditions to yield the desired pyrazole structure.

Research indicates that compounds containing pyrazole moieties can exhibit a variety of biological activities, including:

  • Inhibition of Enzymes : Pyrazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX) and prostaglandin synthases, which are crucial in inflammatory pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, derivatives similar to this compound have demonstrated selective inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

CompoundIC50 (µM)Target
Pyrazole Derivative A0.005c-Met Kinase
Pyrazole Derivative B0.01Prostaglandin D Synthase

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory activity. Pyrazoles are known to modulate inflammatory responses by inhibiting COX enzymes, leading to reduced prostaglandin production.

Case Studies

  • In Vitro Studies : In vitro assays have shown that related pyrazole compounds can effectively inhibit the proliferation of various cancer cell lines (e.g., breast cancer and lung cancer). The studies utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.
  • In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth rates compared to controls. These studies often focus on dosage optimization and pharmacokinetic profiling.

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